1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid
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Overview
Description
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is an organic compound that belongs to the class of cyclohexene carboxylic acids This compound is characterized by a cyclohexene ring substituted with a carboxyheptyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation. This reaction leads to the formation of 7-carboxyheptyl radicals, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study radical formation and reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting radical formation and oxidative stress.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid involves its ability to form radicals under specific conditions. For example, the compound can form 7-carboxyheptyl radicals in the presence of riboflavin and ferrous ions under UVA irradiation . These radicals can then participate in various chemical reactions, leading to the formation of different products. The compound’s interaction with singlet oxygen and its ability to quench excited states of flavin mononucleotide are also key aspects of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
7-(1-Imidazolyl)heptanoic acid:
Caffeic acid: Known for its ability to inhibit the formation of 7-carboxyheptyl radicals from oleic acid under specific conditions.
Uniqueness
1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which includes a cyclohexene ring with both a carboxyheptyl and a hexyl group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
64727-90-8 |
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Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(7-carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-8-11-18-13-16-21(17-14-18,20(24)25)15-10-7-5-6-9-12-19(22)23/h13,16,18H,2-12,14-15,17H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
HWKXJCGXLRAEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(C=C1)(CCCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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